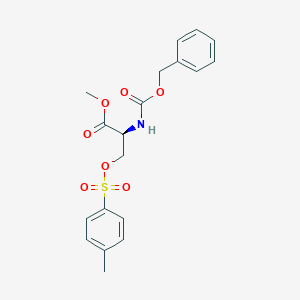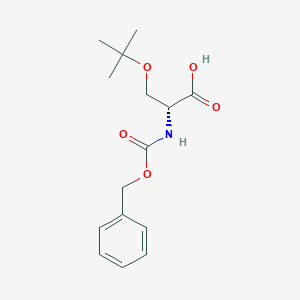
Z-Thr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Z-Thr-NH2, also known as N-Carbobenzyloxy-L-threoninamide, is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a colorless solid that is soluble in organic solvents such as methanol and dichloromethane . This compound is commonly used as an intermediate in the synthesis of peptides and proteins, playing a significant role in medical research and the pharmaceutical industry .
準備方法
Z-Thr-NH2 can be synthesized through various methods, including peptide synthesis and esterification . The specific preparation method can be selected based on the desired product and reaction conditions. One common synthetic route involves the protection of the amino group of L-threonine with a carbobenzyloxy (Z) group, followed by the conversion of the carboxyl group to an amide . Industrial production methods typically involve solid-phase or liquid-phase synthesis techniques, which allow for the efficient production of polypeptides, drugs, antibodies, and bioactive peptides .
化学反応の分析
Z-Thr-NH2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Z-Thr-NH2 has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein structure and function, as well as in the development of bioactive peptides.
Medicine: It plays a crucial role in the development of therapeutic peptides and drugs, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, antibodies, and other bioactive compounds.
作用機序
The mechanism of action of Z-Thr-NH2 involves its incorporation into peptides and proteins, where it can influence their structure and function. The carbobenzyloxy (Z) group serves as a protective group for the amino group, preventing unwanted reactions during peptide synthesis . Once incorporated into a peptide or protein, this compound can interact with molecular targets and pathways, affecting biological processes such as enzyme activity, signal transduction, and cellular communication .
類似化合物との比較
Z-Thr-NH2 can be compared with other similar compounds, such as:
N-Carbobenzyloxy-L-serinamide: Similar in structure but with a serine moiety instead of threonine.
N-Carbobenzyloxy-L-alaninamide: Similar in structure but with an alanine moiety instead of threonine.
N-Carbobenzyloxy-L-valinamide: Similar in structure but with a valine moiety instead of threonine.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its hydroxyl group in the threonine moiety allows for unique interactions and reactions compared to other similar compounds .
特性
CAS番号 |
49705-98-8 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC名 |
benzyl N-[(3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17)/t8-,10?/m1/s1 |
InChIキー |
PYZXYZOBPGPOFQ-HNHGDDPOSA-N |
SMILES |
CC(C(CC1=CC=CC=C1)(C(=O)N)OC(=O)N)O |
異性体SMILES |
C[C@H](C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O |
正規SMILES |
CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O |
同義語 |
Z-Thr-NH2; 49705-98-8; Z-L-threoninamide; Cbz-Thr-NH2; Carbobenzoxy-L-threonineamide; ST51037726; Cbz-L-threoninamide; Z-L-threonineamide; ZINC02391066; PubChem13626; 97232_ALDRICH; benzyloxycarbonylthreonineamide; SCHEMBL9383939; 97232_FLUKA; MolPort-003-939-988; PYZXYZOBPGPOFQ-SCZZXKLOSA-N; ACT10827; ZINC2391066; N-BenzyloxycarbonylL-ThreonineAmide; AKOS015840279; AKOS015916488; AM82257; AJ-35715; AK-42858; KB-119091 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















